Saquinavir

Description

Properties

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXKHKRTORLEM-UGJKXSETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149845-06-7 (monomethanesulfonate (salt)) | |

| Record name | Saquinavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044012 | |

| Record name | Saquinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, In water, 0.22 g/100 mL @ 25 °C | |

| Record name | Saquinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2X10-31 mm Hg @ 25 °C /Estimated/ | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Off-white to white very fine powder | |

CAS No. |

127779-20-8 | |

| Record name | Saquinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127779-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saquinavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saquinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saquinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JE09KZ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the mechanism of action of Saquinavir, a cornerstone in the development of antiretroviral therapy. We will delve into the molecular interactions, enzymatic inhibition, and cellular effects of this potent HIV-1 protease inhibitor. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound is a peptidomimetic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1][2]. Its chemical structure is designed to mimic the transition state of the natural substrate of the HIV-1 protease, the Gag-Pol polyprotein[3]. The HIV-1 protease is a dimeric aspartic protease that plays a crucial role in the viral life cycle by cleaving the Gag-Pol polyprotein into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is essential for the maturation of infectious virions[1][3].

This compound binds with high affinity to the active site of the HIV-1 protease, preventing the binding and subsequent cleavage of the Gag-Pol polyprotein[4]. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication and propagation of the virus[1].

The following diagram illustrates the inhibitory action of this compound on the HIV-1 life cycle.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, measuring its binding affinity to the HIV-1 protease (Ki) and its ability to inhibit viral replication in cell culture (IC50/EC50).

Enzymatic Inhibition Data

The inhibition constant (Ki) reflects the binding affinity of this compound to the HIV-1 protease. Lower Ki values indicate tighter binding and greater potency.

| Enzyme | This compound Ki (nM) | Reference |

| Wild-Type HIV-1 Protease | 0.04 | [5] |

| Wild-Type HIV-1 Protease | 0.12 | [2] |

| Wild-Type HIV-2 Protease | < 0.1 | [2] |

| G48V Mutant HIV-1 Protease | 3-fold increase vs WT | [6] |

| L90M Mutant HIV-1 Protease | 13.5-fold increase vs WT | [6] |

| G48V/L90M Mutant HIV-1 Protease | 419-fold increase vs WT | [6] |

Antiviral Activity Data

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) measures the concentration of this compound required to inhibit 50% of viral replication in cell-based or tissue-based assays.

| Cell/Tissue Type | HIV-1 Strain | IC50 / EC50 (µM) | Reference |

| JM Cells | GB8 | 0.0025 | [7] |

| C8166 Cells | RF | 0.002 | [7] |

| JM Cells | Not Specified | 2.7 | [8] |

| PM-1 Cells | HIV-1BaL | 13.54 (EC50) | [8] |

| Cervical Tissue Explants | HIV-1BaL | 19.31 (EC50) | [8] |

| Penile Tissue Explants | HIV-1BaL | 4.68 (EC50) | [3] |

| Colorectal Tissue Explants | HIV-1BaL | 3.78 (EC50) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to characterize the mechanism of action of this compound.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HIV-1 protease in the presence of an inhibitor. A common method involves a fluorogenic substrate.

Objective: To determine the inhibition constant (Ki) of this compound against HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Generalized Protocol:

-

Reagent Preparation:

-

Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer (e.g., sodium acetate, pH 5.5, with NaCl and EDTA).

-

A fluorogenic substrate is diluted in the assay buffer.

-

This compound is serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, the HIV-1 protease, this compound (or vehicle control), and assay buffer are combined and pre-incubated.

-

The reaction is initiated by adding the fluorogenic substrate to each well.

-

-

Data Acquisition:

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The percent inhibition for each this compound concentration is determined relative to the control.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

The Ki value is determined using the Cheng-Prusoff equation, which relates IC50 to Ki and the substrate concentration relative to its Michaelis-Menten constant (Km).

-

The following diagram outlines the workflow for an HIV-1 protease inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV Protease Inhibitor this compound Mesylate - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellagentech.com [cellagentech.com]

- 8. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquinavir (SQV), marketed under the brand name Invirase, is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] As the first HIV protease inhibitor approved for clinical use, this compound marked a significant milestone in the development of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its mechanism of action and metabolic pathways to support further research and drug development efforts.

Chemical Identity and Structure

This compound is a synthetic peptide-like substrate analog that acts as a competitive inhibitor of HIV-1 and HIV-2 proteases.[2] Its chemical structure is designed to mimic the transition state of the natural substrate of the viral protease.

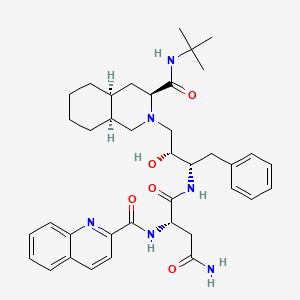

This compound [image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a2/Saquinavir.svg/760px-Saquinavir.svg.png", label="", width="7.6", height="5.0"]; }

Figure 1: 2D Chemical Structure of this compound.Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is essential for accurate identification and retrieval of data from chemical and pharmacological databases.

| Identifier | Value |

| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide[3] |

| CAS Number | 127779-20-8[3] |

| PubChem CID | 441243[3] |

| SMILES String | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C--INVALID-LINK--NC(=O)--INVALID-LINK--N)NC(=O)C4=NC5=CC=CC=C5C=C4">C@HO[2] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Table 2 summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C38H50N6O5[3] |

| Molecular Weight | 670.8 g/mol [3] |

| Melting Point | 349.84 °C[3] |

| Aqueous Solubility | 2.22 mg/mL at 25°C (as mesylate salt)[4] |

| Solubility in DMSO | 50 mg/mL[5] |

| pKa (Strongest Acidic) | 13.61[1] |

| pKa (Strongest Basic) | 8.47[1] |

| LogP | 3.8[1] |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of HIV-1 protease. This enzyme is responsible for cleaving viral polyprotein precursors into mature, functional proteins, a step that is essential for the production of infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, leading to the formation of immature, non-infectious viral particles.

Figure 2: this compound's Mechanism of Action in the HIV Life Cycle.

Beyond its direct antiviral effect, this compound has also been shown to inhibit the 26S proteasome and prevent the activation of NF-κB, a transcription factor involved in inflammatory responses and cell survival.[6] This suggests potential secondary mechanisms that could contribute to its overall therapeutic effect.

Figure 3: this compound's Inhibitory Effect on the NF-κB Signaling Pathway.

Antiviral Activity and Resistance

This compound exhibits potent activity against both HIV-1 and HIV-2.[7] Its inhibitory activity is typically quantified by the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | Value |

| IC50 (HIV-1 in C8166 cells) | 2 nM |

| Ki (HIV-1 Protease) | 0.12 nM[7] |

| Ki (HIV-2 Protease) | <0.1 nM[7] |

Resistance to this compound can develop through mutations in the viral protease gene. One of the key resistance-associated mutations is the M46I substitution, which alters the conformational dynamics of the protease, thereby reducing the binding affinity of this compound.[8]

Pharmacokinetics

Oral Bioavailability and Metabolism

This compound has a low oral bioavailability of approximately 4% when administered alone, primarily due to extensive first-pass metabolism in the liver and intestines.[1] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1][9] Co-administration with a potent CYP3A4 inhibitor, such as ritonavir, significantly increases this compound's bioavailability and therapeutic efficacy.[1]

Figure 4: Metabolic Pathway of this compound and the Effect of Ritonavir.

Protein Binding

This compound is highly bound to plasma proteins, with approximately 98% of the drug being bound, primarily to albumin.[1][3] This extensive protein binding can influence its distribution and availability at the site of action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's properties.

HIV-1 Protease Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 protease.

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by HIV-1 protease, resulting in the release of a fluorophore. The increase in fluorescence intensity is proportional to the protease activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on FRET)

-

Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, and 0.5 mg/mL BSA)[9]

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm or as specified for the substrate)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 Protease solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for a specified period (e.g., 60 minutes), taking readings at regular intervals.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Figure 5: Experimental Workflow for HIV-1 Protease Inhibition Assay.

Determination of Oral Bioavailability in Rats

Objective: To determine the oral bioavailability of a this compound formulation in a rat model.

Principle: The bioavailability of an orally administered drug is assessed by comparing its plasma concentration-time profile to that of an intravenously administered dose.

Materials:

-

This compound formulation for oral administration

-

This compound solution for intravenous administration

-

Male Wistar rats (or other suitable strain)

-

Oral gavage needles and syringes

-

Catheters for intravenous administration and blood sampling

-

Heparinized tubes for blood collection

-

Centrifuge

-

LC-MS/MS system for this compound quantification in plasma

Procedure:

-

Fast the rats overnight before the experiment.

-

Divide the rats into two groups: one for oral administration and one for intravenous administration.

-

Administer a known dose of the this compound formulation orally to the first group via gavage.

-

Administer a known dose of the this compound solution intravenously to the second group.

-

Collect blood samples from each rat at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time for both oral and intravenous routes.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes using non-compartmental analysis.

-

Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the percentage of this compound bound to plasma proteins.

Principle: Equilibrium dialysis is a standard method where a semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. The free (unbound) drug can pass through the membrane, while the protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Semi-permeable dialysis membrane (e.g., molecular weight cut-off of 12-14 kDa)

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Incubator shaker

-

LC-MS/MS system for this compound quantification

Procedure:

-

Spike the human plasma with a known concentration of this compound.

-

Assemble the dialysis cells with the semi-permeable membrane.

-

Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.

-

Incubate the dialysis cells at 37°C in a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and the buffer chambers.

-

To ensure matrix consistency for analysis, mix an aliquot of the post-dialysis plasma with an equal volume of clean PBS, and an aliquot of the buffer sample with an equal volume of clean plasma.

-

Quantify the concentration of this compound in both the plasma and buffer samples using LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer to the drug concentration in the plasma at equilibrium.

-

Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100.

Conclusion

This compound remains a cornerstone in the understanding and treatment of HIV infection. Its development as the first-in-class HIV protease inhibitor paved the way for a new era of antiretroviral therapy. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. The inclusion of detailed experimental protocols and visual representations of its mechanism of action and metabolic pathways aims to equip researchers, scientists, and drug development professionals with the necessary information to further investigate and build upon the knowledge surrounding this important therapeutic agent. A thorough understanding of this compound's characteristics is crucial for the development of next-generation antiretroviral drugs with improved efficacy, resistance profiles, and pharmacokinetic properties.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Differential protein binding of indinavir and this compound in matched maternal and umbilical cord plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ijper.org [ijper.org]

- 8. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

This guide provides a comprehensive technical overview of the target validation for Saquinavir, a pivotal HIV-1 protease inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the drug's mechanism, quantitative data, experimental protocols, and the structural basis of its interaction with HIV-1 protease.

Core Concept: Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus.[1][2] This protease is responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for viral maturation and replication.[1][3] this compound, a peptidomimetic, is designed to mimic the natural substrate of the HIV-1 protease.[3][4] It binds tightly to the active site of the enzyme, preventing the cleavage of the Gag-Pol polyprotein.[2][5] This action results in the production of immature and non-infectious viral particles, thereby halting the spread of the virus.[2][6][7]

Caption: this compound competitively inhibits HIV-1 protease, preventing polyprotein cleavage.

Quantitative Data Presentation

The efficacy of this compound is quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound's activity against HIV-1 protease.

| Parameter | Value | Cell Line/Assay Conditions |

| IC50 | 2.5 nM | JM cells infected with HIV-1 strain GB8[8] |

| IC50 | 2.7 µM | PM-1 cell line[9] |

| IC90 | 16 µM | PM-1 cell line[9] |

| Ki | 0.12 nM | N/A[10] |

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the direct inhibition of purified HIV-1 protease by this compound.

Principle: A fluorogenic substrate, which is a peptide mimicking the cleavage site of the viral polyprotein, is used. In the presence of active HIV-1 protease, the substrate is cleaved, releasing a fluorophore and causing an increase in fluorescence. This compound will inhibit this cleavage, resulting in a reduced fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

This compound

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of this compound.

-

Add HIV-1 protease to each well of a microplate.

-

Add the this compound dilutions to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically at an excitation/emission wavelength appropriate for the fluorophore (e.g., 330/450 nm).[11][12]

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro HIV-1 protease fluorometric inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Principle: A susceptible cell line is infected with HIV-1 in the presence of varying concentrations of this compound. The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant.

Materials:

-

HIV-1 susceptible T-cell line (e.g., PM-1, CEM)

-

HIV-1 viral stock

-

Cell culture medium

-

This compound

-

p24 antigen ELISA kit

Protocol:

-

Plate the T-cells in a multi-well plate.

-

Add serial dilutions of this compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Collect the cell culture supernatant.

-

Quantify the p24 antigen concentration in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the IC50 value.

Structural Basis of Inhibition

The high affinity and specificity of this compound for HIV-1 protease are due to its precise fit into the enzyme's active site.[10] X-ray crystallography studies of the this compound-protease complex have revealed detailed molecular interactions.[10]

-

Transition-State Mimicry: The central hydroxyl group of this compound mimics the tetrahedral transition state of the peptide bond hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site.[10]

-

Hydrophobic Interactions: The bulky side chains of this compound, such as the decahydroisoquinoline moiety, occupy the hydrophobic pockets (S1' and S2') of the active site, leading to favorable van der Waals interactions.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. cellagentech.com [cellagentech.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.co.jp [abcam.co.jp]

- 12. abcam.cn [abcam.cn]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that established the efficacy of Saquinavir, the first HIV protease inhibitor. It details the core mechanism of action, presents quantitative data from early assays, outlines the experimental protocols used, and visualizes key processes to offer a deeper understanding for research and development professionals.

Core Mechanism of Action

This compound is a highly specific inhibitor of the human immunodeficiency virus (HIV) protease. Its mechanism is centered on its design as a peptide-like substrate analogue.

-

Binding and Inhibition: this compound binds to the active site of the HIV-1 and HIV-2 protease enzymes[1][2]. This action competitively inhibits the enzyme, preventing it from performing its essential function.

-

Prevention of Polyprotein Cleavage: HIV protease is crucial for the viral life cycle, as it cleaves newly synthesized viral polyprotein precursors (specifically Gag-Pol) into mature, functional proteins and enzymes, such as reverse transcriptase and integrase[3][4].

-

Formation of Immature Virions: By blocking this cleavage, this compound ensures that only immature, noninfectious viral particles are produced and released from the host cell[1][3][4]. These virions are incapable of infecting new cells, thereby halting the replication cycle.

In addition to its primary role, some studies have indicated that this compound can also inhibit the 20S and 26S proteasome function within human cells. This secondary action, independent of direct viral protease inhibition, can induce apoptosis and may contribute to its overall therapeutic effects, particularly in the context of cancer research[5].

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic pathways of saquinavir, a pioneering HIV-1 protease inhibitor. The information presented herein is intended for professionals engaged in drug research and development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound's clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by low oral bioavailability and extensive metabolism. These factors have necessitated co-administration with pharmacokinetic enhancers, most notably ritonavir, to achieve therapeutic plasma concentrations.

1.1. Absorption

Orally administered this compound exhibits low and variable bioavailability, estimated to be around 4% when administered as a hard-gel capsule (Invirase®) after a high-fat breakfast.[1][2][3][4] This limited bioavailability is a consequence of two primary factors: incomplete absorption and extensive first-pass metabolism in both the gut and the liver.[2][4][5]

The absorption of this compound is significantly influenced by food. Administration with a high-fat, high-calorie meal can increase the area under the curve (AUC) and maximum concentration (Cmax) by approximately seven-fold compared to a fasted state.[3][6] this compound is also a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of enterocytes back into the intestinal lumen, further limiting its absorption.[5][6]

1.2. Distribution

Following absorption, this compound is extensively distributed into tissues, reflected by a large mean steady-state volume of distribution of approximately 700 L after intravenous administration.[1][2][3][4][6] It is highly bound to plasma proteins, with approximately 97-98% of the drug bound, independent of concentration.[1][2][3][6][7] Despite its wide distribution, this compound's penetration into the central nervous system is poor, with negligible concentrations found in the cerebrospinal fluid.[3][4][6]

1.3. Metabolism

Metabolism is the predominant clearance mechanism for this compound. It undergoes rapid and extensive biotransformation, primarily in the liver and small intestine.[3][8][9]

-

Primary Metabolic Pathway: Over 90% of this compound's metabolism is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][9][10] The primary metabolic reactions are oxidations, resulting in a number of inactive mono- and di-hydroxylated metabolites.[2][3][8][10][11][12]

-

Major Metabolites: Key metabolites include M-2 and M-7, which are products of single hydroxylations on the octahydro-2-(1H)-isoquinolinyl and the (1,1-dimethylethyl)amino groups, respectively.[8] Another major metabolite, M4, has been identified as 6-equatorial-hydroxy this compound.[10][11] A novel N-dealkylation pathway leading to the formation of an α-hydroxyaldehyde has also been identified, with CYP3A4 being the dominant enzyme in this process.[13]

-

Pharmacokinetic Enhancement: The profound impact of CYP3A4 on this compound's metabolism forms the basis for its co-administration with ritonavir. Ritonavir is a potent inhibitor of CYP3A4.[10][14][15][16][17][18] By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism and systemic clearance of this compound, leading to a more than 50-fold increase in its AUC and a 22-fold increase in Cmax.[14][17] This "boosting" strategy is essential for achieving therapeutic efficacy.

1.4. Excretion

This compound and its metabolites are eliminated primarily through the feces. Following a single oral dose of radiolabeled this compound, approximately 81-88% of the radioactivity is recovered in the feces within five days, while only 1-3% is found in the urine.[2][3][7] This indicates that renal clearance is a minor pathway for elimination.[3][6] Mass balance studies show that after oral administration, only about 13% of the drug in plasma is the unchanged parent compound, underscoring the extent of its metabolism.[2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound, highlighting the significant impact of co-administration with the CYP3A4 inhibitor, ritonavir.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | This compound (Unboosted) | This compound/Ritonavir (1000/100 mg BID) | Reference(s) |

| Absolute Bioavailability | ~4% (with food) | Not directly measured, but significantly increased | [1][2][3] |

| AUC24h (steady-state) | 161 ng·h/mL (600 mg single dose with food) | 39,026 ng·h/mL | [2][3] |

| Cmax | Highly variable | ~3,257 ng/mL (with ATV co-administration) | [19] |

| Time to Cmax (Tmax) | ~4 hours | ~3-4 hours | [5] |

| Apparent Oral Clearance (CL/F) | >1000 L/h | ~25 L/h | [17] |

| Volume of Distribution (Vd) | ~700 L | ~700 L | [1][2][3][6] |

| Plasma Protein Binding | ~98% | ~98% | [1][2][3][7] |

| Elimination Half-life (t1/2) | ~7-12 hours | ~7-12 hours | [6][7] |

Data presented are approximate values and can vary based on the specific study, formulation, and patient population.

Table 2: Major this compound Metabolites and Associated Enzymes

| Metabolite | Description | Primary Enzyme | Reference(s) |

| M-2 | Monohydroxylation on the octahydro-2-(1H)-isoquinolinyl group | CYP3A4 | [8] |

| M-7 | Monohydroxylation on the (1,1-dimethylethyl)amino group | CYP3A4 | [8] |

| M-4 | 6-equatorial-hydroxy this compound | CYP3A4 | [10][11] |

| α-hydroxyaldehyde | Product of N-dealkylation | CYP3A4 | [13] |

| Mono- and Di-hydroxylated species | General class of inactive metabolites | CYP3A4 | [2][3][8][10][11][12] |

Visualizing Pathways and Processes

3.1. Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformation of this compound mediated by the CYP3A4 enzyme.

Caption: Primary metabolic pathway of this compound via CYP3A4 oxidation.

3.2. Experimental Workflow for In Vitro Metabolism Study

This diagram outlines a typical experimental procedure to investigate the metabolism of this compound using human liver microsomes.

Caption: Workflow for in vitro analysis of this compound metabolism.

3.3. Mechanism of Ritonavir-Mediated Boosting

This diagram illustrates the logical relationship of how ritonavir enhances this compound's plasma concentration.

Caption: Mechanism of this compound boosting by ritonavir via CYP3A4 inhibition.

Experimental Protocols

4.1. Protocol for In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is a representative methodology for studying the CYP3A4-mediated metabolism of this compound.

-

Preparation of Incubation Mixture:

-

A typical 200 µL incubation mixture is prepared in a microcentrifuge tube.

-

The mixture contains:

-

Human liver microsomes (e.g., 0.25 mg/mL final concentration).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

This compound (e.g., 1 µM final concentration, dissolved in a suitable solvent like methanol, with final solvent concentration <1%).

-

An NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

-

-

Incubation:

-

The reaction is initiated by adding the NADPH-regenerating system after a brief pre-incubation of all other components at 37°C.

-

The mixture is incubated in a shaking water bath at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

-

Sample Processing:

-

The quenched mixture is centrifuged (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

The supernatant, containing this compound and its metabolites, is transferred to a clean tube for analysis.

-

4.2. Metabolite Identification and Quantification

-

Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system, typically a reverse-phase C18 column, for the separation of the parent drug from its various metabolites.[10][11] An isocratic or gradient mobile phase is used to achieve optimal separation.[10]

-

Structural Elucidation: The HPLC eluent is directed into a mass spectrometer (LC-MS/MS) for detection and preliminary identification based on mass-to-charge ratios and fragmentation patterns.[10][11] For definitive structural confirmation of novel or major metabolites, fractions can be collected from the HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

4.3. Protocol for a Human Pharmacokinetic Interaction Study

This protocol outlines a typical clinical trial design to assess the effect of a modulator (e.g., ritonavir) on this compound pharmacokinetics.

-

Study Design:

-

A randomized, open-label, two-period, crossover study in healthy adult volunteers.

-

A washout period of at least 7 days separates the two treatment periods.[20]

-

-

Treatment Arms:

-

Period 1: Subjects receive a single oral dose of this compound (e.g., 600 mg).

-

Period 2: Subjects receive a single oral dose of this compound (600 mg) co-administered with a single oral dose of ritonavir (e.g., 100 mg).

-

Doses are typically administered with a standardized meal to control for food effects.

-

-

Pharmacokinetic Sampling:

-

Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[20]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of this compound (and ritonavir) are determined using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated for each subject in each treatment period using non-compartmental analysis.

-

Statistical comparisons are made between the two periods to determine the magnitude and significance of the drug-drug interaction.

-

Conclusion

The pharmacokinetic profile of this compound is dominated by its extensive first-pass metabolism, primarily mediated by CYP3A4. This inherent property results in low oral bioavailability, which has been effectively overcome through the co-administration of ritonavir, a potent CYP3A4 inhibitor. This boosting strategy has become a cornerstone of antiretroviral therapy, allowing this compound to achieve and maintain therapeutic concentrations necessary for viral suppression. A thorough understanding of its metabolic pathways and the factors influencing its absorption and clearance is critical for optimizing its clinical use and for the development of future therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-dependent increase of this compound bioavailability by the pharmaceutic aid cremophor EL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. youtube.com [youtube.com]

- 8. Selective biotransformation of the human immunodeficiency virus protease inhibitor this compound by human small-intestinal cytochrome P4503A4: potential contribution to high first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CPY3A4-mediated α-hydroxyaldehyde formation in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, ritonavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug interactions of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, this compound and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and ritonavir pharmacokinetics following combined ritonavir and this compound (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. Pharmacokinetics of this compound, Atazanavir, and Ritonavir in a Twice-Daily Boosted Double-Protease Inhibitor Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of food and ranitidine on this compound pharmacokinetics and gastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between the HIV-1 protease and Saquinavir, a pioneering protease inhibitor. This document delves into the quantitative biophysical data, detailed experimental methodologies derived from key studies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The interaction between this compound and HIV-1 protease has been extensively characterized. The following tables summarize key quantitative data from structural and kinetic studies, including the impact of drug-resistance mutations.

Table 1: Crystallographic Data of this compound-HIV-1 Protease Complexes

| PDB ID | Protease Variant | Resolution (Å) | Reference |

| 1HXB | Wild-Type | 2.80 | - |

| 3NDT | Wild-Type (with Ritonavir) | 1.72 | [1] |

| 4QGI | G48T/L89M Mutant | 1.90 | [2] |

| - | G48V/L90M Mutant | 2.6 | [3][4][5][6] |

| 2NMW | Wild-Type | 1.25 | [7] |

| 2NMY | I84V Mutant | 1.15 | [7] |

| 2NMZ | V82A Mutant | 0.97 | [7] |

| 2NNK | I84V Mutant | 1.10 | [7] |

| 2NNP | V82A Mutant | 1.05 | [7] |

Table 2: Kinetic and Binding Affinity Data for this compound against HIV-1 Protease Variants

| Protease Variant | Kᵢ (nM) | Fold Increase in Kᵢ vs. Wild-Type | Reference |

| Wild-Type | 0.12 | - | [8] |

| G48V Mutant | - | 13.5 | [3][4][5][6] |

| L90M Mutant | - | 3 | [3][4][5][6] |

| G48V/L90M Double Mutant | - | 419 | [3][4][5][6] |

| M46I/G48V/I50V/I84L Quadruple Mutant | 240 | 300 | [9] |

Note: The absolute Kᵢ value for the wild-type can vary slightly between studies depending on experimental conditions. The fold increase provides a standardized measure of the impact of mutations.

Experimental Protocols

The structural and kinetic data presented above are the results of a series of well-established experimental procedures. The following sections outline the generalized methodologies employed in these studies.

Protein Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease is typically expressed in Escherichia coli.

-

Gene Synthesis and Cloning : The gene encoding the HIV-1 protease is synthesized and cloned into an appropriate expression vector, often with a polyhistidine tag to facilitate purification.

-

Transformation : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression : Bacterial cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis : The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.

-

Purification : The protease is purified from the cell lysate using a combination of chromatographic techniques. This often involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion and/or ion-exchange chromatography to achieve high purity.

X-ray Crystallography of the this compound-Protease Complex

Determining the three-dimensional structure of the this compound-protease complex is achieved through X-ray crystallography.

-

Crystallization : The purified HIV-1 protease is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to find optimal crystallization conditions.

-

X-ray Diffraction Data Collection : The resulting crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement, with a previously determined protease structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates.[7]

Enzyme Kinetics Assays

Enzyme kinetic assays are performed to determine the inhibitory potency of this compound.

-

Assay Principle : The activity of HIV-1 protease is monitored by the cleavage of a specific fluorogenic substrate.

-

Reaction Conditions : The assay is performed in a suitable buffer at a constant temperature (e.g., 37°C). A fixed concentration of the protease and varying concentrations of the substrate and inhibitor (this compound) are used.

-

Data Acquisition : The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis : The initial reaction velocities are plotted against the substrate concentration. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of the this compound-protease complex.

Mechanism of HIV-1 Protease Inhibition by this compound

Caption: Mechanism of competitive inhibition of HIV-1 protease by this compound.

Experimental Workflow for Structural and Kinetic Analysis

Caption: Workflow for structural and kinetic analysis of this compound-protease complex.

Impact of Resistance Mutations on this compound Binding

Caption: Logical relationship of resistance mutations to this compound binding and efficacy.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]

- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]

- 7. Atomic resolution crystal structures of HIV-1 protease and mutants V82A and I84V with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to this compound and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Development and Impact of the First HIV Protease Inhibitor

Abstract

Saquinavir (SQV), developed by Hoffmann-La Roche, marked a pivotal turning point in the history of the HIV/AIDS pandemic. As the first HIV protease inhibitor (PI) approved by the U.S. Food and Drug Administration (FDA) in December 1995, it heralded the beginning of the Highly Active Antiretroviral Therapy (HAART) era.[1][2][3] This new class of antiretrovirals, when used in combination, transformed HIV from a terminal diagnosis into a manageable chronic condition, dramatically reducing AIDS-related mortality.[1][4] This technical guide provides a comprehensive analysis of this compound's mechanism of action, the critical challenge of its bioavailability, the revolutionary strategy of pharmacokinetic boosting, and its lasting impact on the principles of antiretroviral drug development. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this landmark therapeutic agent.

Introduction: A Paradigm Shift in HIV Treatment

Prior to 1995, the arsenal against HIV was limited to nucleoside reverse transcriptase inhibitors (NRTIs), which targeted an early stage of the viral lifecycle. However, monotherapy or dual-NRTI therapy was insufficient to durably suppress the virus, and resistance developed rapidly. The identification of the HIV-1 protease as an essential enzyme for viral maturation presented a novel and highly attractive drug target.[5][6]

This compound was the culmination of structure-based drug design, engineered to specifically block this crucial step in viral replication.[5][7] Its approval, followed closely by ritonavir and indinavir, fundamentally changed the therapeutic landscape. The introduction of PIs made HAART possible, a combination therapy approach that attacked the virus at multiple points in its lifecycle, proving far more effective than any preceding treatment.[4][8][9] Within two years of the first PI approvals, annual deaths from AIDS in the United States plummeted from over 50,000 to approximately 18,000.[1][2]

Mechanism of Action: Targeting Viral Maturation

This compound is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[1][10] The HIV protease is an aspartic protease vital for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[11][12] This cleavage process is essential to produce mature, functional structural proteins and enzymes (like reverse transcriptase, integrase, and protease itself) necessary for the assembly of new, infectious virions.

By binding to the active site of the protease, this compound mimics the transition state of the natural substrate, preventing the enzyme from cleaving the polyproteins.[5][6] This results in the production of immature, non-infectious viral particles, effectively halting the spread of the infection to new cells.[1][13]

Figure 1: HIV Lifecycle and this compound's Point of Intervention.

Pharmacokinetics: The Bioavailability Challenge and the Rise of Boosting

The primary obstacle to this compound's clinical efficacy was its very poor oral bioavailability, estimated at only ~4% for the initial hard-gel capsule formulation (Invirase).[13][14] This was a consequence of both incomplete absorption and extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][14] To overcome this, a soft-gel formulation (Fortovase) was developed, which improved bioavailability approximately eight-fold.[1][15][16]

However, the true breakthrough came with the strategy of pharmacokinetic (PK) boosting. It was discovered that co-administering this compound with a low dose of ritonavir, another protease inhibitor that is also a potent inhibitor of CYP3A4, dramatically increased this compound's plasma concentrations.[1][14] Ritonavir effectively "boosts" this compound by blocking its primary metabolic pathway, leading to higher and more sustained therapeutic levels of the drug. This allowed for reduced this compound dosing while achieving superior viral suppression.[1] This principle of PK enhancement has since become a cornerstone of modern antiretroviral therapy.

Quantitative Pharmacokinetic Data

The impact of formulation changes and ritonavir boosting on this compound exposure is summarized below.

| Regimen | Formulation | Dose (this compound/Ritonavir) | Key Pharmacokinetic Parameter (Mean) | Fold Increase vs. Unboosted Invirase | Reference |

| Invirase | Hard-Gel | 600 mg TID | Bioavailability: ~4% | 1x (Baseline) | [14] |

| Fortovase | Soft-Gel | 1200 mg TID | AUC: 8-10x higher than Invirase | ~8-10x | [16] |

| Boosted Fortovase | Soft-Gel | 800 mg BID / 200 mg BID | AUC(0,24h): 57 µg·h/mL | ~17x | [17] |

| Boosted Fortovase | Soft-Gel | 800 mg BID / 300 mg BID | AUC(0,24h): 73 µg·h/mL | ~22x | [17] |

| Boosted Fortovase | Soft-Gel | 800 mg BID / 400 mg BID | AUC(0,24h): 77 µg·h/mL | ~23x | [17] |

| Boosted Invirase | Hard-Gel | 1000 mg BID / 100 mg BID | AUC(0-12h): 17,772 ng·h/mL | N/A | [18][19] |

Table 1: Comparison of this compound Pharmacokinetic Parameters Across Formulations and Boosting Strategies. AUC = Area Under the Curve; BID = twice daily; TID = three times daily.

Figure 2: Pharmacokinetic Pathway of this compound and the Inhibitory Effect of Ritonavir.

Clinical Efficacy and Resistance

Clinical trials consistently demonstrated that this compound in combination with NRTIs was superior to dual-NRTI therapy alone. The landmark AIDS Clinical Trials Group (ACTG) 229 study showed that triple therapy with this compound, zidovudine, and zalcitabine resulted in significantly greater increases in CD4+ cell counts and larger reductions in viral load compared to two-drug combinations.[10][20]

| Trial / Study | Treatment Arms | Key Outcome (at study endpoint) | Reference |

| ACTG 229 | 1. SQV + ZDV + ddC2. SQV + ZDV3. ZDV + ddC | Greater CD4+ count increase (AUC) in Arm 1 vs. Arm 2 (p=0.017) and Arm 3 (p<0.001). | [10] |

| NV 14255 | 1. SQV (600mg TID) + ZDV2. ZDV alone | Median CD4+ increase at 16 weeks: 61 cells/mm³ in Arm 1 vs. decline in Arm 2. | [21] |

| CHEESE Study | 1. SQV-SGC + ZDV + 3TC2. Indinavir + ZDV + 3TC | At 24 weeks, % patients with HIV RNA <50 copies/mL: 74.3% in Arm 1 vs. 71.4% in Arm 2 (p=0.78). | [19] |

| MaxCmin2 Trial | 1. SQV/r (1000/100 mg BID)2. Lopinavir/r (400/100 mg BID) | At 48 weeks, treatment failure: 33% in Arm 1 vs. 18% in Arm 2 (p=0.002). | [22] |

Table 2: Summary of Key Clinical Efficacy Data for this compound-Containing Regimens. SQV = this compound; ZDV = Zidovudine; ddC = Zalcitabine; SGC = Soft-Gel Capsule; 3TC = Lamivudine; /r = boosted with ritonavir.

Like all antiretrovirals, this compound can select for drug-resistant mutations in the HIV protease gene.[23] The development of resistance is a multi-step process, often requiring the accumulation of several mutations. Primary mutations can reduce the binding affinity of the drug, while secondary mutations can compensate for any loss of viral fitness. A key mutation associated with this compound resistance is L90M.[5][24] The high genetic barrier to resistance for PIs compared to other drug classes was a significant advantage, particularly in the early days of HAART.

Key Experimental Protocols

The development and evaluation of this compound relied on a series of standardized in vitro and in vivo assays.

HIV-1 Protease Enzymatic Activity Assay

This assay directly measures the ability of an inhibitor like this compound to block the enzymatic activity of recombinant HIV-1 protease.

-

Objective: To determine the concentration of an inhibitor required to reduce protease activity by 50% (IC₅₀).

-

Principle: A fluorogenic substrate peptide, designed to mimic a natural cleavage site of the HIV protease, is used. The peptide contains a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Reagent Preparation: Recombinant HIV-1 protease, assay buffer, and a fluorogenic substrate (e.g., a FRET-based peptide) are prepared.[1] this compound is serially diluted to create a range of test concentrations.

-

Reaction Setup: In a 96- or 384-well microplate, the recombinant HIV-1 protease is pre-incubated with the various concentrations of this compound (or a vehicle control) for a short period (e.g., 15 minutes) at room temperature.[24]

-

Initiation: The fluorogenic substrate solution is added to all wells to initiate the enzymatic reaction.

-

Measurement: The plate is immediately placed in a fluorescence microplate reader. Fluorescence intensity (e.g., Ex/Em = 330/450 nm) is measured over time (kinetic mode) at a constant temperature (e.g., 37°C).[1]

-

Data Analysis: The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each inhibitor concentration. The percent inhibition relative to the no-drug control is plotted against the log of the inhibitor concentration, and the IC₅₀ value is determined using non-linear regression.

-

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the production of new virus from infected cells in the presence of an antiretroviral drug.

-

Objective: To determine the effective concentration of a drug that inhibits viral replication by 50% (EC₅₀) in a cell culture model.

-

Principle: The HIV-1 p24 capsid protein is a major structural component of the virus and is released into the cell culture supernatant in proportion to the amount of new virus being produced. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of p24 antigen.

-

Methodology:

-

Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line like MT-4) are cultured.[2][11]

-

Infection: Cells are infected with a known amount of an HIV-1 lab strain or clinical isolate.

-

Drug Treatment: Immediately after infection, the cells are washed and cultured in media containing serial dilutions of this compound. A "no-drug" well serves as the positive control for replication.

-

Incubation: The cultures are incubated for a period of several days (e.g., 5-7 days) to allow for multiple rounds of viral replication.[2]

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is harvested.

-

p24 ELISA:

-

A microplate pre-coated with a monoclonal anti-p24 capture antibody is used.

-

Harvested supernatants (and p24 standards) are added to the wells and incubated. Any p24 antigen present binds to the capture antibody.

-

The wells are washed, and a second, enzyme-conjugated (e.g., horseradish peroxidase) anti-p24 detection antibody is added, which binds to the captured p24.

-

After another wash step, a substrate solution is added. The enzyme converts the substrate, producing a color change.[9]

-

A stop solution is added, and the absorbance is read on a microplate reader.

-

-

Data Analysis: A standard curve is generated from the p24 standards. The concentration of p24 in each sample is calculated from this curve. The percent inhibition of p24 production is plotted against drug concentration to determine the EC₅₀.

-

Figure 3: Experimental Workflow for In Vitro Selection of Drug Resistance.

Conclusion: this compound's Enduring Legacy

This compound was more than just the first protease inhibitor; it was a proof-of-concept that revolutionized HIV treatment.[7] While its initial formulation was hampered by poor pharmacokinetics, the challenges it presented spurred critical innovations, most notably the strategy of ritonavir boosting, which remains a central tenet of antiretroviral therapy today. The success of this compound validated HIV protease as a druggable target and solidified the multi-target combination therapy (HAART) approach that has saved millions of lives. It laid the scientific and clinical groundwork upon which all subsequent, more potent, and more convenient protease inhibitors and combination regimens were built, securing its place as a true cornerstone in the history of medicine.

References

- 1. abcam.cn [abcam.cn]

- 2. journals.asm.org [journals.asm.org]

- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. hivdb.stanford.edu [hivdb.stanford.edu]

- 6. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. hanc.info [hanc.info]

- 10. Treatment of human immunodeficiency virus infection with this compound, zidovudine, and zalcitabine. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP [mdpi.com]

- 19. Randomized trial comparing this compound soft gelatin capsules versus indinavir as part of triple therapy (CHEESE study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. h-h-c.com [h-h-c.com]

- 21. academic.oup.com [academic.oup.com]

- 22. abcam.co.jp [abcam.co.jp]

- 23. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 24. ablinc.com [ablinc.com]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the protocols used to assess the in vitro antiviral activity of Saquinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. This compound is a critical component of antiretroviral therapy, and understanding its activity profile is essential for research and clinical applications. The protocols herein describe the determination of the 50% cytotoxic concentration (CC50) using the MTT assay and the 50% inhibitory concentration (IC50) through a virus yield reduction assay, specifically quantifying HIV-1 p24 antigen.

Mechanism of Action

This compound is a peptide-like substrate analog that functions as a competitive inhibitor of HIV protease.[1][2] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[3][4][5][6] By binding to the active site of the protease, this compound blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[2][3][5] this compound is active against both HIV-1 and HIV-2 proteases.[3]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. journals.plos.org [journals.plos.org]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell culture models for evaluating the efficacy and mechanisms of action of Saquinavir. Detailed protocols for key experiments are included to facilitate the practical application of these models in research and drug development settings.

I. Introduction to this compound and its Applications

This compound is a potent protease inhibitor initially developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by binding to the active site of HIV protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation and replication of the virus.[1][2] Beyond its antiviral effects, this compound has demonstrated significant anticancer properties in various preclinical models. Its mechanisms of action in cancer cells are multifaceted and include the inhibition of the proteasome, modulation of key signaling pathways, and induction of cellular stress responses, leading to apoptosis and autophagy.[3][4]

II. Recommended Cell Culture Models

A variety of immortalized cell lines and primary cells have been utilized to investigate the diverse activities of this compound. The choice of cell model is critical and should be guided by the specific research question.

Table 1: Cell Lines for this compound's Anticancer Activity Testing

| Cell Line | Cancer Type | Key Findings with this compound |

| HeLa, CaSki, HT3, C33a | Cervical Cancer | Inhibition of cell proliferation, with an IC50 of 19 µM in HeLa cells after 96 hours.[3] |

| PC-3, LnCaP, DU-145 | Prostate Cancer | Inhibition of proteasome function, induction of apoptosis, and radiosensitization.[5] |

| K562, Jurkat | Leukemia | Induction of apoptosis at concentrations similar to those causing proteasome inhibition.[3] |

| U373 | Glioblastoma | Apoptosis induction.[3] |

| A549 | Lung Carcinoma | Cytotoxicity with an IC50 of 41.04 µM after 72 hours.[6] |

| Various Ovarian Cancer Cell Lines | Ovarian Cancer | Induction of endoplasmic reticulum stress, autophagy, and apoptosis.[4] |

| Neuroblastoma Cell Lines | Neuroblastoma | Antiproliferative effect with an IC50 of 3.8 µM after 72 hours.[3] |

| Acute Myeloid Leukemia (AML) Cells | Acute Myeloid Leukemia | Cytotoxic effects at low concentrations and sensitization to proteasome inhibitors.[3][7] |

| LS180 | Colon Adenocarcinoma | Induction of drug transporter expression (e.g., P-gp).[8][9] |

Table 2: Cell Lines and Primary Cells for this compound's Antiviral (HIV) Activity Testing

| Cell Model | Cell Type | Key Findings with this compound |

| CEM-SS | T-lymphoblastoid cells | Antiviral activity against HIV-1 LAI with an IC50 of 9 nM.[10] |

| PM-1 | CD4+ T-cells | Inhibition of HIV-1 replication.[11] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Immune Cells | Inhibition of HIV-1 infection.[11] |

| Monocyte-Derived Macrophages (MDMs) | Primary Immune Cells | Inhibition of HIV-1 replication.[11] |

| Immature Monocyte-Derived Dendritic Cells (iMDDCs) | Primary Immune Cells | Inhibition of direct and trans-infection of T-cells.[11] |

| C8166-R5, MT4-R5 | T-cell lines | Suitable for culturing patient-derived HIV isolates for drug resistance testing.[12] |

III. Experimental Protocols

A. Cytotoxicity and Cell Viability Assessment: MTT Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Target cells (e.g., HeLa, PC-3)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14][15]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

B. Assessment of Long-Term Survival: Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.

Materials:

-

Target cells (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 mixture of acetic acid and methanol)[16][17]

-

Staining solution (0.5% crystal violet in methanol)[16]

-

PBS

Procedure:

-